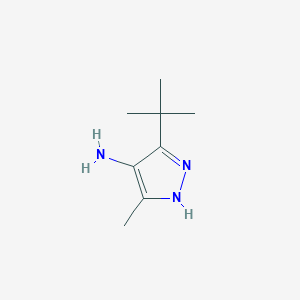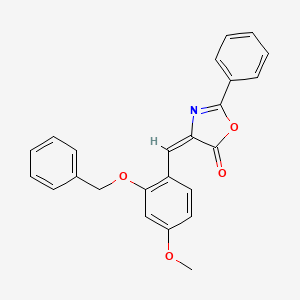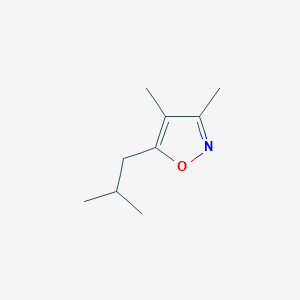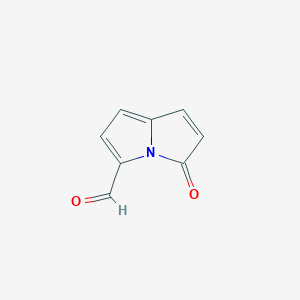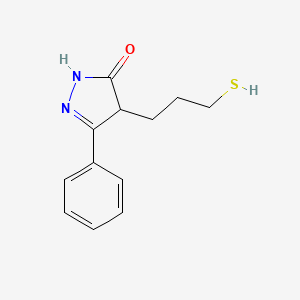
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one: is an organic compound that features a pyrazolone core substituted with a phenyl group at the 3-position and a mercaptopropyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized via the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield 3-phenyl-1H-pyrazol-5(4H)-one.
Introduction of the Mercaptopropyl Group: The mercaptopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-phenyl-1H-pyrazol-5(4H)-one with 3-chloropropyl mercaptan in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols or thiols.
Substitution: The pyrazolone core can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry
In chemistry, 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. It is also employed in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as an antioxidant and anti-inflammatory agent. Its mercaptopropyl group can scavenge free radicals, while the pyrazolone core can inhibit enzymes involved in inflammatory pathways.
Industry
In industry, 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one is used in the development of advanced materials such as polymers and nanocomposites. It can also serve as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
作用机制
The mechanism of action of 4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, modulating their activity. The pyrazolone core can interact with active sites of enzymes, inhibiting their function and thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: Lacks the mercaptopropyl group, making it less versatile in terms of chemical reactivity and applications.
4-(3-Mercaptopropyl)-1H-pyrazol-5(4H)-one: Lacks the phenyl group, which may reduce its stability and binding affinity in certain applications.
4-(3-Mercaptopropyl)-3-methyl-1H-pyrazol-5(4H)-one: Substitutes the phenyl group with a methyl group, altering its electronic properties and reactivity.
Uniqueness
4-(3-Mercaptopropyl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the mercaptopropyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
7767-85-3 |
|---|---|
分子式 |
C12H14N2OS |
分子量 |
234.32 g/mol |
IUPAC 名称 |
3-phenyl-4-(3-sulfanylpropyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C12H14N2OS/c15-12-10(7-4-8-16)11(13-14-12)9-5-2-1-3-6-9/h1-3,5-6,10,16H,4,7-8H2,(H,14,15) |
InChI 键 |
BQSYIMJSEIBWQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2CCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)



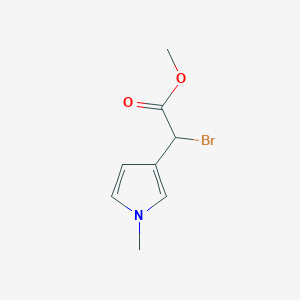
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
